N2,N6-Di-Cbz Avizafone
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Overview
Description
N2,N6-Di-Cbz Avizafone, also known by its chemical name N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide, is a compound with the molecular formula C38H39ClN4O7 and a molecular weight of 699.19 g/mol . It is an intermediate in the synthesis of Avizafone, which is a prodrug of Diazepam, a well-known medication used to treat anxiety, muscle spasms, and seizures .
Preparation Methods
The synthesis of N2,N6-Di-Cbz Avizafone involves multiple steps, starting from the appropriate amino acid derivatives. The synthetic route typically includes the protection of amino groups with carbobenzyloxy (Cbz) groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dichloromethane (DCM) or ethyl acetate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N2,N6-Di-Cbz Avizafone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Cbz protecting groups, yielding the free amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzoyl or chlorophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N2,N6-Di-Cbz Avizafone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various peptides and peptide-like compounds.
Biology: Researchers use it to study the biochemical pathways involving peptide synthesis and degradation.
Medicine: As a precursor to Avizafone, it is crucial in the development of medications for treating anxiety and seizures.
Industry: It is used in the production of pharmaceuticals and as a reference material in analytical chemistry
Mechanism of Action
The mechanism of action of N2,N6-Di-Cbz Avizafone involves its conversion to Avizafone, which is then metabolized to Diazepam. Diazepam acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in anxiolytic, anticonvulsant, and muscle relaxant properties .
Comparison with Similar Compounds
N2,N6-Di-Cbz Avizafone can be compared with other similar compounds such as:
Diazepam: The active metabolite of Avizafone, used directly as a medication.
Lorazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
This compound is unique due to its role as a prodrug, allowing for controlled release and metabolism to Diazepam, providing a longer duration of action and potentially fewer side effects .
Properties
CAS No. |
60067-14-3 |
---|---|
Molecular Formula |
C₃₈H₃₉ClN₄O₇ |
Molecular Weight |
699.19 |
Synonyms |
N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_ |
Origin of Product |
United States |
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